(S)-1-(2,6-dimethylphenoxy)propan-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-1-(2,6-dimethylphenoxy)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8-5-4-6-9(2)11(8)13-7-10(3)12/h4-6,10H,7,12H2,1-3H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPIATFUUWWMKC-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OC[C@H](C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94991-72-7 | |
| Record name | Mexiletine, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094991727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MEXILETINE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZX645YZ46 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Contextualization Within Amine and Ether Chemistry Research
The molecular architecture of (S)-1-(2,6-dimethylphenoxy)propan-2-amine features two key functional groups that are central to organic chemistry: a primary amine (-NH2) and an ether (-O-). scribd.com This combination classifies it as an aryloxypropanamine. Research into such compounds often explores the interplay between these two groups, which dictates the molecule's physical properties, chemical reactivity, and biological interactions. nih.gov
Ethers, characterized by an oxygen atom connected to two alkyl or aryl groups, and amines, which are organic derivatives of ammonia, are fundamental building blocks in the synthesis of a vast array of chemical entities. scribd.com The study of molecules like this compound contributes to the understanding of:
Synthetic Methodologies: Developing efficient and stereoselective methods to construct the aryloxypropanamine scaffold is a key area of research. This includes enzymatic resolutions and asymmetric synthesis to produce enantiomerically pure compounds. mdpi.com
Structure-Activity Relationships (SAR): By synthesizing and evaluating analogs, researchers can determine how modifications to the amine or the aromatic ether portion of the molecule affect its properties. probiologists.comnih.gov
Physicochemical Properties: The amine group provides a basic and hydrophilic center, while the dimethylphenoxy group confers lipophilicity. The balance of these characteristics is crucial and is a common theme in medicinal and materials chemistry research. nih.gov
Significance of Enantiomeric Specificity in Chemical and Biological Studies
(S)-1-(2,6-dimethylphenoxy)propan-2-amine is a chiral molecule, meaning it is non-superimposable on its mirror image, (R)-1-(2,6-dimethylphenoxy)propan-2-amine. These two mirror-image forms are known as enantiomers. While enantiomers have identical physical and chemical properties in an achiral environment, their interactions with other chiral entities, such as biological macromolecules (enzymes, receptors), can differ significantly. rroij.com
The importance of this enantiomeric specificity is a cornerstone of modern chemical and biological science:
Stereoselectivity in Biological Systems: Research has shown that the two enantiomers of mexiletine (B70256) can have different pharmacological and pharmacokinetic properties. researchgate.netingentaconnect.com For instance, the (R)-enantiomer is reported to be more potent in its action on cardiac sodium channels, while the (S)-enantiomer may be more active in other contexts. benthamdirect.comresearchgate.net This highlights the principle that the three-dimensional shape of a molecule is critical for its biological function.
Chiral Separation and Analysis: The need to study enantiomers individually has driven the development of advanced analytical techniques. Methods like capillary electrophoresis (CE) and high-performance liquid chromatography (HPLC) using chiral stationary phases are employed to separate and quantify the (R) and (S) forms. benthamdirect.comnih.gov These studies often involve the use of chiral selectors, such as cyclodextrins, which interact differently with each enantiomer, allowing for their separation. nih.gov
Asymmetric Synthesis: The recognition of stereospecific effects has fueled research into asymmetric synthesis, which aims to produce a single, desired enantiomer. ingentaconnect.com This is often more efficient than producing a racemic (50:50) mixture and then separating it. mdpi.com For aryloxypropanamines, this can involve using chiral starting materials or chiral catalysts. mdpi.com
The study of the enantiomeric excess (ee), a measure of the purity of a chiral sample, is crucial in this context. wikipedia.orgnih.gov A sample containing only the (S)-enantiomer would have an ee of 100%, while a racemic mixture would have an ee of 0%. wikipedia.org
Computational and Theoretical Chemistry Investigations
Quantum Mechanical Studies
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in characterizing the molecule. tandfonline.com These methods offer a robust framework for examining the electronic structure and related properties with high accuracy. tandfonline.com
Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic and vibrational characteristics of (S)-1-(2,6-dimethylphenoxy)propan-2-amine. tandfonline.com DFT calculations have been employed to evaluate these properties, with vibrational assignments performed across the theoretical frequency spectrum. tandfonline.com The credibility and effectiveness of DFT are well-established, especially for organic compounds. tandfonline.com Furthermore, the Time-Dependent DFT (TD-DFT) method has been utilized to assess the electronic properties in detail. tandfonline.com
Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding chemical stability and reactivity. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.
For this compound, FMO analysis has been conducted to determine the band gap and a suite of global reactivity descriptors. tandfonline.com These descriptors, including ionization potential, electron affinity, chemical hardness, softness, electronegativity, and the electrophilicity index, provide a quantitative measure of the molecule's reactive nature. tandfonline.com
| Parameter | Definition | Calculated Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.98 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | 0.54 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 6.52 |
| Ionization Potential (I) | -EHOMO | 5.98 |
| Electron Affinity (A) | -ELUMO | -0.54 |
| Chemical Hardness (η) | (I - A) / 2 | 3.26 |
| Chemical Softness (S) | 1 / (2η) | 0.15 |
| Electronegativity (χ) | (I + A) / 2 | 2.72 |
| Electrophilicity Index (ω) | χ2 / (2η) | 1.13 |
Data sourced from a DFT study on 1-(2,6-dimethylphenoxy)propan-2-amine. tandfonline.com
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions among bonds. wisc.edu It provides a detailed picture of the delocalization of electron density, which is crucial for understanding molecular stability. ijnc.ir For this compound, NBO analysis was performed to evaluate hyperconjugative interactions. tandfonline.com These interactions involve the donation of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. The strength of these interactions is quantified by the second-order perturbation energy, E(2), where a higher E(2) value indicates a more significant interaction and greater stabilization of the molecule.
Molecular Electrostatic Potential (MEP) and Topological Analysis
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule's surface. bhu.ac.in It helps identify regions that are rich or deficient in electrons, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. In the MEP map of this compound, the negative potential (red and yellow regions) is typically located around electronegative atoms like oxygen and nitrogen, indicating nucleophilic sites. Conversely, positive potential (blue regions) is found around hydrogen atoms, indicating electrophilic sites. tandfonline.com
Topological analysis, including the use of Electron Localization Function (ELF) and Localized Orbital Locator (LOL), complements the MEP analysis by providing deeper insights into the nature of chemical bonds and electron pairing within the molecule. tandfonline.com
Conformational Analysis and Energy Minimization
The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. Conformational analysis involves identifying the stable conformers of a molecule and determining their relative energies. For related N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives, studies have shown that the molecular conformation can vary significantly in different environments, such as in a crystal lattice versus in solution. researchgate.net The arrangement around the ether group, for instance, has been observed to adopt an unusual antiperiplanar geometry in some crystalline forms. researchgate.net Energy minimization calculations are performed to find the most stable, low-energy conformation of this compound, which is essential for understanding its interaction with biological receptors.
Molecular Docking Studies for Ligand-Target Interactions (Computational Models)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used to understand the basis of ligand-target interactions and to screen for potential drug candidates.
Molecular docking studies have been conducted for 1-(2,6-dimethylphenoxy)propan-2-amine to elucidate its binding mode with specific biological targets. tandfonline.com These computational models help to identify key amino acid residues in the receptor's binding pocket that interact with the ligand through hydrogen bonds, hydrophobic interactions, or other forces. The results of these studies provide a structural hypothesis for the molecule's mechanism of action at the molecular level. tandfonline.com
Receptor Binding Site Modeling
Computational modeling has been instrumental in elucidating the binding of mexiletine (B70256) to its primary target, the voltage-gated sodium channels. Although many studies use the racemic mixture or the R-enantiomer for modeling, the findings provide a foundational understanding of the binding site applicable to the S-enantiomer.
Using Monte Carlo energy minimizations, researchers have docked mexiletine into the cryo-electron microscopy structure of the human cardiac sodium channel, hNav1.5. These models predict two primary binding poses, which are thought to correspond to the use-dependent block (UDB) and tonic block (TB) states of the channel. nih.gov
In these models, the ligand's protonated amine group orients towards a cation-attractive site formed by backbone carbonyls at the base of the outer pore. The aromatic ring, however, adopts different positions:
Use-Dependent Block (UDB) Pose: The dimethylphenyl ring extends into the inner pore of the channel. nih.gov
Tonic Block (TB) Pose: The ring protrudes into a fenestration (opening) between domains III and IV of the channel protein. nih.gov
The conformation of the binding site is not static. Modeling has shown that the activation state of the channel's voltage-sensing domain III (VSDIII) allosterically modifies the binding pocket. nih.gov In silico deactivation of VSDIII leads to a tightening of the tonic block site. nih.gov This dynamic nature of the receptor is a key consideration in understanding the compound's mechanism of action.
Interaction with Modeled Biological Macromolecules
Detailed interactions between this compound and its biological targets have been characterized through advanced computational techniques.
Interaction with the hNav1.5 Sodium Channel: Molecular docking simulations identify key residues within the hNav1.5 channel that form close contacts with the bound drug. These interactions are crucial for stabilizing the drug-receptor complex. For both the UDB and TB poses, the compound interacts with residues located in the S6 alpha-helices of domains III and IV (S6III, S6IV) and the P-loop of domain IV (P1IV). nih.gov In the UDB pose, the aromatic ring of mexiletine is positioned between two aromatic residues in the IVS6 segment in an edge-to-face orientation. nih.gov For the TB pose, an interim binding site has been proposed within the III/IV fenestration, where interactions with 11 different residues help guide the drug to its final binding location. nih.gov
Interaction with Cytochrome P450 Enzymes: The metabolism of this compound has also been modeled, particularly its interaction with cytochrome P450 enzymes, which are responsible for its breakdown in the body. Hybrid quantum mechanics/molecular mechanics (QM/MM) methods have been used to model the N-hydroxylation of mexiletine by the enzyme Cytochrome P450 1A2 (CYP1A2). researchgate.net
These simulations indicate that the reaction likely proceeds via a direct N-oxidation mechanism. researchgate.net The modeling identified several active site residues in CYP1A2 that play a role in binding the substrate, including Threonine 124 (Thr124) and Phenylalanine 226 (Phe226). researchgate.net Notably, these computational studies align with experimental findings that the CYP1A2-mediated hydroxylation is significantly faster for the (R)-enantiomer than the (S)-enantiomer. researchgate.net While CYP2D6 is the major enzyme for mexiletine metabolism, the contribution of CYP1A2 is estimated to be between 7% and 30%. nih.gov
Table 1: Key Interacting Residues Identified Through Molecular Modeling
| Macromolecule | Interacting Residues/Regions | Computational Method |
|---|---|---|
| hNav1.5 Sodium Channel | S6III, S6IV, P1IV | Monte Carlo Energy Minimization, Docking |
| Cytochrome P450 1A2 | Thr124, Phe226 | Quantum Mechanics/Molecular Mechanics (QM/MM) |
Table 2: Computational Models and Methods
| Investigation | Model System | Computational Technique | Key Finding |
|---|---|---|---|
| Receptor Binding | hNav1.5 cryo-EM structure | Monte Carlo Energy Minimization, in silico deactivation | Identified distinct UDB and TB poses; VSDIII movement modifies the binding site. nih.gov |
| Metabolism | CYP1A2 active site | QM/MM (B3LYP-D/CHARMM27) | Modeled N-hydroxylation mechanism and identified key binding residues. researchgate.net |
Molecular Interactions and Mechanistic Elucidation in in Vitro and Model Systems
Investigation of Molecular Recognition Processes
The specific three-dimensional arrangement of (S)-1-(2,6-dimethylphenoxy)propan-2-amine is crucial for its interaction with biological targets. As the (S)-enantiomer of mexiletine (B70256), its stereochemistry dictates how it fits into and binds with receptors and channels. nih.gov The molecular structure features a dimethylphenoxy group linked to a propan-2-amine moiety, creating a distinct spatial configuration that influences its recognition by biological macromolecules. nih.gov This specific arrangement is fundamental to its pharmacological activity.
Interaction Mechanisms with Ion Channels
This compound is known to interact with ion channels, particularly sodium channels. This interaction is a key aspect of its mechanism of action and has been studied in various in vitro and animal models.
Stereoselective Binding and Activity
The binding of mexiletine to sodium channels exhibits stereoselectivity, meaning the (S) and (R) enantiomers interact differently with the channel. While both enantiomers can block sodium channels, their potency and kinetics may differ. This difference in activity underscores the importance of the specific three-dimensional structure of the (S)-enantiomer in its interaction with the ion channel's binding site.
It is important to note that mexiletine is a racemic mixture, meaning it contains both the (S) and (R) enantiomers in equal amounts. However, studies focusing on the individual enantiomers are critical for understanding the precise nature of the drug-receptor interaction.
Use-Dependent Blockade Mechanisms
The blockade of sodium channels by this compound is often use-dependent. This means the degree of channel blockade increases with the frequency of channel activation. This phenomenon is attributed to the compound having a higher affinity for the open or inactivated states of the sodium channel compared to the resting state. When the channels are frequently opening and closing, the drug has more opportunities to bind and exert its blocking effect. This use-dependent action is a characteristic feature of many local anesthetic-type drugs.
Fundamental Interactions with Neurotransmitter Systems (Cellular and Biochemical Level)
Beyond its effects on ion channels, this compound can also interact with various neurotransmitter systems at a cellular and biochemical level. Polyamines, a class of compounds to which this molecule is related, are known to modulate the function of several types of ion channels, including those gated by neurotransmitters. nih.gov For instance, endogenous polyamines can influence the activity of glutamate (B1630785) receptors, which are crucial for excitatory neurotransmission in the central nervous system. nih.govtmc.edu While direct studies on the specific interactions of this compound with all neurotransmitter systems are not extensively detailed in the provided results, the structural similarity to other bioactive amines suggests a potential for broader interactions. tmc.edu
In vitro Enzyme Interaction Studies (e.g., Cytochrome P450 Metabolism in research models)
The metabolism of this compound is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. drugbank.comdrugbank.com In vitro studies using human liver microsomes and recombinant human P450s have been instrumental in identifying the specific enzymes involved in its breakdown.
The CYP2D6 isoform plays a significant role in the metabolism of many drugs, and it is also involved in the metabolism of mexiletine. drugbank.comnih.gov Additionally, CYP1A2 has been identified as a major enzyme in the N-oxidation of mexiletine. drugbank.com The metabolism of the (S)-enantiomer can lead to the formation of several metabolites, including hydroxylated and N-oxidized products. nih.gov
Below is a table summarizing the known human metabolites of the (S)-enantiomer of mexiletine:
| Metabolite Name |
| (S)-(-)-Mexiletine, 2-hydroxy-hydroxymethyl |
| (S)-(-)-Mexiletine, N-hydroxy |
| (S)-(-)-Mexiletine, p-hydroxyl |
| (S)-(-)-Mexiletine, m-hydroxyl |
| Data sourced from PubChem nih.gov |
Structural Modification and Structure Activity Relationship Sar Studies
Synthesis of Analogues and Derivatives
The synthesis of analogues of (S)-1-(2,6-dimethylphenoxy)propan-2-amine is a cornerstone of SAR studies. These synthetic efforts have focused on three primary regions of the molecule: the aryloxy moiety, the stereogenic center, and the amine functionality. probiologists.comprobiologists.com General synthetic methods often start from α-aryloxy ketones, which are converted to the target amines through procedures like reductive amination or via an oxime intermediate. ca.govchemicalbook.com Another approach involves the nucleophilic ring-opening of non-activated aziridines. clockss.org
Modifications of the Aryloxy Moiety (e.g., methyl group removal, halogen introduction)
The 2,6-dimethylphenoxy group is a critical pharmacophore, and modifications to it have yielded significant insights. Researchers have synthesized analogues by removing one or both of the ortho-methyl groups or by introducing halogen atoms. nih.govacs.org
For instance, the removal of both methyl groups from the aryloxy ring in mexiletine (B70256) analogues was found to cause a significant decrease in potency. nih.govacs.org Conversely, the synthesis of an analogue with only one ortho-methyl group and a fluorine atom in the para-position of the xylyloxy ring resulted in a compound with increased potency and stereoselectivity. nih.gov The introduction of hydroxyl groups to the aryloxy moiety has also been explored. The resulting hydroxylated analogues, such as meta-hydroxymexiletine (MHM), para-hydroxymexiletine (pHM), and others, generally showed that increased hydroxylation and decreased lipophilicity led to a reduction in blocking activity on sodium channels. nih.govnih.gov The addition of a chlorine atom at the 4-position of the aryloxy moiety was found to reduce potency. nih.govacs.org
Interactive Table: Effect of Aryloxy Moiety Modifications Please note: The following is a simplified, interactive representation of research findings. The "Activity" described is a summary of complex biological data and may vary based on specific experimental conditions.
| Modification | Example Compound | Observed Activity Change (Relative to Parent Compound) | Reference |
| Removal of both methyl groups | 1-Methyl-2-phenoxyethanamine | Dramatic reduction in potency | nih.govacs.org |
| Removal of one methyl group & p-fluoro substitution | Analogue "Me15" | Increased potency and stereoselectivity | nih.gov |
| Introduction of a p-chloro group | 4-chloro-2,6-dimethylphenoxy analogue | Reduction in potency | nih.govacs.org |
| Hydroxylation (meta position) | meta-hydroxymexiletine (MHM) | More potent than parent compound in some assays | researchgate.net |
| Dihydroxylation | [2-(2-Aminopropoxy)-1,3-phenylene]dimethanol | Very low blocking activity | nih.gov |
Alterations at the Stereogenic Center (e.g., phenyl group substitution, chain homologation)
The stereogenic carbon, which is alpha to the primary amine, is pivotal to the molecule's activity. unifi.it A significant body of research has focused on replacing the methyl group at this center with other substituents, such as phenyl, benzyl (B1604629), or isopropyl groups. nih.govnih.gov
The synthesis of analogues where the methyl group is replaced by a more lipophilic group, like a phenyl or benzyl moiety, has been shown to dramatically increase potency. probiologists.comnih.gov For example, an analogue with a phenyl group on the stereogenic center was found to be more active than the original compound, even when the methyl groups on the aryloxy ring were removed. nih.govacs.org The derivative with a benzyl group was over 10 times more potent than mexiletine. nih.gov Increasing the bulk of the aliphatic substituent, for instance by replacing the methyl with an isopropyl group, also led to a marked increase in potency. nih.gov
Chain homologation, which involves altering the length of the alkyl chain connecting the aryloxy and amine groups, has also been investigated. The synthesis of homologues like (S)-3-(2,6-dimethylphenoxy)-2-methyl-1-propanamine demonstrated that while they were less potent in producing a tonic block, they exhibited a higher use-dependent block. nih.gov
Interactive Table: Effect of Stereogenic Center and Chain Alterations Please note: The following is a simplified, interactive representation of research findings. The "Activity" described is a summary of complex biological data and may vary based on specific experimental conditions.
| Modification | Example Compound | Observed Activity Change (Relative to Parent Compound) | Reference |
| Phenyl substitution | Phenyl-mexiletine derivative | Increased potency | nih.govnih.gov |
| Benzyl substitution | Benzyl-mexiletine derivative | >10-fold increase in potency | nih.gov |
| Isopropyl substitution | Isopropyl-mexiletine derivative ("Me5") | Marked increase in potency | nih.gov |
| Chain homologation | 3-(2,6-dimethylphenoxy)-2-methyl-1-propanamine | Decreased tonic block, increased use-dependent block | nih.gov |
Derivatization at the Amine Functionality
The primary amine group is essential for the molecule's activity, often existing in a protonated, cationic form at physiological pH. researchgate.net Derivatization of this group has been explored to understand the role of its basicity and to introduce new functionalities. psu.edu
One approach involves N-modification to create derivatives with potentially improved properties. probiologists.comprobiologists.com For instance, replacing the primary amine with a more basic guanidine (B92328) group was shown to enhance use-dependent block. nih.gov Another strategy involved the introduction of a tetramethyl-pyrroline ring via acylation of the nitrogen atom. This modification was designed to increase lipophilicity and introduce a new basic group, which was expected to improve the use-dependent block. nih.gov Derivatization with reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) has also been used, primarily for analytical purposes to create more volatile and thermally stable derivatives for techniques like gas chromatography-mass spectrometry (GC-MS). researchgate.net
Enantiomer-Specific SAR Analysis
This compound is one of two enantiomers of mexiletine, and their biological activities are not identical. nih.govnih.gov The (R)-enantiomer is generally considered the more active, or eutomer, particularly in its interaction with cardiac sodium channels. researchgate.netresearchgate.net
Studies have consistently shown that for mexiletine itself, the R-(-) isomer is approximately twice as potent as the S-(+) isomer in producing a tonic block of sodium currents. nih.gov However, this stereoselectivity can be altered by structural modifications. For example, when the methyl group at the stereogenic center is replaced with a phenyl group, the stereoselectivity is often maintained or even increased. nih.govacs.org In one case, the (R)-enantiomer of a phenyl-substituted analogue was 27-fold more potent than (R)-mexiletine. nih.gov
Interestingly, the introduction of a chlorine atom at the 4-position of the aryloxy moiety not only reduced potency but also caused a reversal of stereoselectivity. nih.govacs.org The homologated analogue, (-)-(S)-3-(2,6-dimethylphenoxy)-2-methyl-1-propanamine, also exhibited enantioselective behavior. nih.gov This highlights that the three-dimensional arrangement of the molecule is crucial and that changes in one part of the structure can influence the stereochemical requirements for activity elsewhere.
Elucidation of Structural Determinants for Specific Molecular Interactions
The SAR data provides clues to the structural features required for molecular interactions, particularly with its primary target, the voltage-gated sodium channel. hres.canih.gov The molecule is understood to bind within the channel pore, with different parts of the structure making key contacts. researchgate.net
The protonated amine group is thought to form a π-cation interaction with an aromatic amino acid residue, specifically a phenylalanine (F1586 in hNav1.4), within the binding site. nih.govresearchgate.net This interaction is crucial for high-affinity binding. The lipophilicity of the molecule is also a key determinant of potency. nih.govnih.gov
The aryloxy moiety, with its two methyl groups, is believed to engage in hydrophobic interactions with the receptor site. nih.gov The orientation of this aromatic tail within the binding pocket appears to be critical. The addition of hydroxyl groups to this ring can alter the molecule's electrostatic potential and weaken its interaction with the channel. nih.govnih.govresearchgate.net
Substitutions at the stereogenic center also play a significant role. The increased potency observed with bulky, apolar groups like phenyl or benzyl suggests that these groups enhance hydrophobic interactions with aromatic residues at the receptor site, stabilizing the drug-receptor complex. nih.govnih.gov The flexibility and charge delocalization of certain analogues can also increase their affinity for other residues, such as tyrosine, influencing the steric fit within the binding site. nih.gov
Advanced Analytical Techniques in Research
Quantitative Analysis in Research Matrices
Quantitative analysis is fundamental to understanding the behavior and properties of (S)-1-(2,6-dimethylphenoxy)propan-2-amine. Spectrophotometric and chromatographic methods are among the most powerful tools for its precise measurement.
Spectrophotometry offers a rapid and sensitive approach for the quantification of this compound, often in the form of its hydrochloride salt, mexiletine (B70256) hydrochloride. These methods are typically based on the formation of colored complexes that can be measured using a UV-visible spectrophotometer.
One such method involves the reaction of the primary amine group of the compound (an n-donor) with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), a π-acceptor, in a chloroform (B151607) medium. actapharmsci.com This interaction forms a stable charge-transfer complex with a maximum absorbance at 480 nm. actapharmsci.com The method has demonstrated linearity in the concentration range of 2-13 µg/mL. actapharmsci.com
Another established technique is the formation of an ion-pair complex. A method utilizing bromothymol blue as an ion-pairing reagent has been developed for the determination of mexiletine hydrochloride. psu.edutubitak.gov.trresearchgate.nettubitak.gov.tr The resulting colored ion-pair is extracted with dichloromethane (B109758) and quantified. psu.edutubitak.gov.trresearchgate.nettubitak.gov.tr This method shows linearity over a concentration range of 1.08–10.8 µg/mL with a maximum absorbance (λmax) at 408 nm. psu.edutubitak.gov.trtubitak.gov.tr Derivative UV-spectrophotometry has also been validated for the quantification of mexiletine hydrochloride, with a linear range of 50-100 µg/mL. nih.gov These spectrophotometric methods are valued for their simplicity, accuracy, and precision, making them suitable for routine analysis in pharmaceutical formulations. psu.edunih.gov
| Method | Reagent | λmax (nm) | Linear Range (µg/mL) | Reference |
|---|---|---|---|---|
| Charge-Transfer Complex Formation | 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) | 480 | 2-13 | actapharmsci.com |
| Ion-Pair Formation | Bromothymol Blue (BTB) | 408 | 1.08-10.8 | psu.edutubitak.gov.tr |
| First-Order Derivative UV-Spectrophotometry | N/A | N/A | 50-100 | nih.gov |
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), are indispensable for assessing the purity of this compound and for identifying and quantifying any related impurities. Impurity profiling is a critical aspect of pharmaceutical analysis as even small amounts of undesirable compounds can affect the properties of the active substance. colab.ws
A stability-indicating UHPLC method has been developed for the assay and impurity determination of mexiletine hydrochloride. colab.ws This method allows for the separation of the main compound from seven potential impurities within a 20-minute run time. colab.ws The chromatographic separation is achieved on an Acquity HSS T3 column using a mobile phase composed of a sodium acetate (B1210297) buffer and methanol. colab.ws The detection is carried out at a wavelength of 254 nm. colab.ws
Furthermore, liquid chromatographic methods have been developed for the simultaneous determination of mexiletine hydrochloride and its main synthetic impurity, 2,6-dimethylphenol. nih.gov One such LC method utilizes a C8 reversed-phase column with a mobile phase of sodium phosphate (B84403) buffer and acetonitrile (B52724), with UV detection at 212 nm. nih.gov Gas-liquid chromatography (GLC) has also been employed for the analysis of the compound and its metabolites. nih.gov
The identification of process-related impurities and degradation products is crucial for ensuring the quality of the compound.
| Impurity Name | Molecular Formula | Reference |
|---|---|---|
| 2,6-Dimethylphenol | C₈H₁₀O | nih.govlgcstandards.com |
| 1-(2,6-Dimethylphenoxy)-2-propanone Oxime | C₁₁H₁₅NO₂ | |
| (2RS)-2-(2,6-Dimethylphenoxy)propan-1-amine Hydrochloride | C₁₁H₁₈ClNO | lgcstandards.com |
| 1-(2,5-Dimethylphenoxy)propan-2-amine hydrochloride | C₁₁H₁₈ClNO | |
| 3-(2,6-Dimethylphenoxy)propan-1-amine Hydrochloride | C₁₁H₁₈ClNO |
Spectroscopic Characterization for Structural Confirmation (e.g., FTIR, Raman, NMR)
Spectroscopic methods are vital for the unambiguous structural confirmation of this compound. Techniques such as Fourier Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the molecule's functional groups and atomic connectivity.
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. The infrared absorption spectrum of mexiletine hydrochloride can be determined using the potassium bromide (KBr) disk method. nihs.go.jp Studies have utilized FTIR to identify and compare different polymorphic forms of mexiletine hydrochloride. rsc.org The analysis is typically focused on the wavenumber range of 400-2100 cm⁻¹, as this region contains the characteristic fingerprint of the molecule. rsc.org The spectrum of mexiletine hydrochloride is expected to show characteristic peaks corresponding to N-H stretching of the amine group, C-H stretching of the aromatic and aliphatic parts, C-O stretching of the ether linkage, and aromatic ring vibrations.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR and is also used for vibrational analysis and structural elucidation. The PubChem database includes an entry for the Raman spectrum of mexiletine, indicating its use in the characterization of this compound. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei. Both ¹H NMR and ¹³C NMR are used. ¹H NMR provides information about the number and types of protons and their neighboring atoms, while ¹³C NMR reveals the carbon framework of the molecule. Predicted ¹³C NMR spectra are available and serve as a reference for experimental data. np-mrd.org Mass spectrometry, often coupled with gas chromatography (GC-MS), is another important tool used to establish the identity of the compound and its metabolites by determining their mass-to-charge ratio. nih.govresearchgate.net
| Compound Name |
|---|
| This compound |
| (S)-(+)-Mexiletine |
| Mexiletine hydrochloride |
| 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) |
| Bromothymol blue |
| 2,6-dimethylphenol |
| 1-(2,6-Dimethylphenoxy)-2-propanone Oxime |
| (2RS)-2-(2,6-Dimethylphenoxy)propan-1-amine Hydrochloride |
| 1-(2,5-Dimethylphenoxy)propan-2-amine hydrochloride |
| 3-(2,6-Dimethylphenoxy)propan-1-amine Hydrochloride |
Role As a Synthetic Intermediate and Chiral Building Block
Precursor in the Synthesis of More Complex Chiral Molecules
The principal application of (S)-1-(2,6-dimethylphenoxy)propan-2-amine in synthetic chemistry is as a starting material for the generation of more elaborate chiral molecules. Researchers have utilized the racemic form, mexiletine (B70256), to create a wide array of derivatives, demonstrating the synthetic accessibility of modifying its core structure. These modifications often target the primary amine, the aromatic ring, or the alkyl backbone to explore structure-activity relationships (SAR) for various biological targets. probiologists.comprobiologists.com
The primary amine group is a key functional handle for derivatization. For instance, it can be converted into amides, sulfonamides, or subjected to reductive amination to introduce new substituents. rsc.orgnih.gov A notable synthetic route involves the reaction of the corresponding ketone precursor, 1-(2,6-dimethylphenoxy)propan-2-one, with ammonium (B1175870) acetate (B1210297) and a reducing agent like sodium cyanoborohydride to yield the primary amine. unifi.it This amine can then be further modified. For example, new analogs have been synthesized by introducing bulky substituents, such as a t-butyl group, adjacent to the amine, or by incorporating the amine into a pyrroline (B1223166) ring system. nih.govunifi.it
Systematic chemical reengineering of the mexiletine scaffold has led to the synthesis of approximately 130 different compounds to explore their pharmacological properties. probiologists.comprobiologists.com These synthetic efforts involved modifications at three key regions:
Region I (alpha to the amine): Introducing aryl moieties in this position was explored. probiologists.com
Region II (the phenoxy moiety): The 2,6-dimethylphenyl group was replaced with other aromatic systems, including pyridyl analogs. probiologists.comnih.gov
Region III (the amine): N-modifications and deuteration at the alpha-carbon have been performed to alter the compound's metabolic stability and pharmacological profile. probiologists.com
Specific examples of complex molecules synthesized from mexiletine or its immediate precursors include:
Isoindoline (B1297411) Derivatives: Six derivatives were created by attaching isoindoline moieties, their N-oxides, and N-hydroxy derivatives to the amine of mexiletine and its 2,6-dichloro analog. rsc.org
Pyridyl and Thiophenyl Ethers: A highly enantioselective four-step synthesis was developed to create novel β-thiophenoxy and pyridyl ether analogs from related benzyloxime α-ethers. nih.gov
Hydroxylated Analogs: Dihydroxylated analogs, such as [2-(2-Aminopropoxy)-1,3-phenylene]dimethanol, have been synthesized to investigate the structural requirements for specific biological activities. nih.gov
m-Hydroxymexiletine: An improved synthesis for this more potent metabolite of mexiletine has been developed, showcasing the continued interest in accessing its derivatives. ingentaconnect.com
Table 1: Examples of Synthesized Derivatives from Mexiletine Precursors
| Derivative Class | Modification Site | Synthetic Approach | Reference |
|---|---|---|---|
| t-Butyl Analog | Alkyl backbone | Reductive amination of a corresponding ketone precursor | unifi.it |
| Pyrroline Derivatives | Primary amine | Reaction with a tetramethyl-pyrroline-ring | nih.gov |
| Isoindoline Conjugates | Primary amine | Attachment of isoindoline moieties | rsc.org |
| Pyridyl Phenyl Analogs | Aromatic ring | Replacement of the phenoxy group with a pyridyl phenyl group | probiologists.com |
| β-Thiophenoxy Ethers | Aromatic ring | Asymmetric reduction of O-benzyl oxime α-ethers | nih.gov |
| Dihydroxylated Analogs | Aromatic ring | Multi-step synthesis involving hydroxylation | nih.gov |
Application as a Chiral Ligand or Catalyst Component in Organic Reactions (Theoretical/Exploratory)
While there are no specific reports detailing the use of this compound as a chiral ligand or catalyst, its structural features make it a plausible candidate for such applications on a theoretical or exploratory basis. Chiral primary amines are foundational components in many successful classes of chiral ligands and organocatalysts. nih.govnih.gov
The development of chiral ligands is crucial for asymmetric catalysis, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically pure product. nih.gov Ligands containing nitrogen atoms, like primary amines, are effective at coordinating with various transition metals (e.g., copper, palladium, rhodium) to create chiral catalytic environments. nih.govnih.gov For example, C2-symmetric chiral ligands such as bis(oxazolines), often synthesized from chiral amino alcohols, have proven highly effective in metal-catalyzed reactions like Friedel-Crafts alkylations. nih.gov Given that this compound is a chiral primary amine, it could theoretically be converted into more complex P,N- or N,N-ligands. These ligands could potentially be explored in reactions like asymmetric hydrogenation or allylic substitution. nih.gov
Furthermore, chiral primary amines and their derivatives (e.g., thioureas) are known to function as organocatalysts, activating substrates through hydrogen bonding. nih.gov The amine group in this compound could act as a hydrogen-bond donor, a key interaction in many organocatalytic cycles. Research into the self-recognition properties of chiral amine derivatives has shown that many common building blocks can form ordered aggregates, a phenomenon that can be harnessed in catalysis. nih.gov The potential for this compound to be derivatized into a thiourea (B124793) or another type of hydrogen-bonding catalyst for exploratory academic research remains a valid consideration.
Utility in Academic Research for Probe Development
In academic research, molecular probes are essential tools for detecting and quantifying biological substances or for studying reaction mechanisms. mdpi.comnih.gov The development of fluorescent probes, in particular, has gained significant attention. Primary amines are common functional groups used to attach fluorescent reporters (fluorophores) to molecules of interest. mdpi.comresearchgate.netrsc.org
Theoretically, the primary amine of this compound could be covalently linked to a fluorophore scaffold, such as a BODIPY or cyanine (B1664457) dye. researchgate.netnih.gov The resulting probe could be used in several exploratory applications:
Chirality Sensing: Chiral fluorescent probes can differentiate between enantiomers of other molecules. nih.govacs.orgresearchgate.net By incorporating the defined stereocenter of this compound into a probe's structure, it could be tested for its ability to selectively interact with and report the presence of other chiral molecules.
Bio-imaging: If the parent molecule has an affinity for a particular biological target, a fluorescently labeled version could be used to visualize that target in cells or tissues. nih.gov
Mechanistic Studies: Fluorescently tagged molecules can be used to monitor processes in real-time. For instance, a study demonstrated that the self-recognition properties of certain chiral amine derivatives could be used as an in situ probe to detect catalyst aggregation during a reaction. nih.gov A derivative of this compound could be synthesized for similar mechanistic investigations in asymmetric synthesis.
While the direct use of this specific compound as a research probe has not been documented, the fundamental chemistry for its conversion into one is well-established, making it a viable subject for academic exploration in the field of molecular probe development. nih.govresearchgate.net
Future Research Directions and Unexplored Avenues
Exploration of Novel Synthetic Pathways for Enantiopure Forms
The generation of enantiomerically pure (S)-1-(2,6-dimethylphenoxy)propan-2-amine is critical for exploring its unique properties. While classical resolution and some asymmetric syntheses exist, future research is directed towards more efficient, scalable, and sustainable methods. nih.gov
Biocatalytic Deracemization: A highly promising avenue is the use of enzymes, which offer exceptional stereoselectivity under mild conditions. nih.govrsc.org A one-pot, two-step deracemization process using ω-transaminases has been developed to produce (S)-mexiletine from the racemate with an enantiomeric excess (ee) of over 99% and an isolated yield of 97%. nih.gov This method involves an initial oxidation step to the corresponding ketone, followed by a stereoselective reduction. The order in which different transaminases are applied can be switched to produce either the (S) or (R) enantiomer, highlighting the versatility of this biocatalytic approach. nih.gov Future work could focus on discovering or engineering more robust enzymes and optimizing reaction conditions for industrial-scale production.
Asymmetric Catalysis: Another key area is the development of novel chiral catalysts for asymmetric synthesis. One effective method involves the asymmetric reduction of an O-benzyl oxime ether precursor using a borane-based catalyst. nih.gov A recently developed spiroborate ester catalyst has been shown to produce (S)-mexiletine in 94% ee and an 84% chemical yield. nih.gov This pathway demonstrates the catalyst's ability to effectively differentiate between the methyl and alkoxy groups of the substrate. nih.gov Further research could explore other classes of metal-ligand complexes and organocatalysts to improve enantioselectivity, yield, and catalyst turnover numbers, thereby reducing costs and environmental impact.
Chiral Resolution Techniques: Advances in chromatography continue to offer new possibilities for chiral separation. eurekaselect.com Capillary electrophoresis (CE) using cyclodextrins as chiral selectors is a rapid and efficient method for separating the enantiomers, with heptakis-2,3,6-tri-O-methyl-β-CD (TM-β-CD) being identified as an optimal selector. nih.gov This technique can achieve baseline separation in under five minutes, with the S-enantiomer migrating first. nih.gov High-performance liquid chromatography (HPLC) on chiral stationary phases (CSPs) is another powerful tool. eurekaselect.comnih.gov The enantiomers can be resolved by converting them into diastereomeric derivatives, for example, with a 2-naphthoyl group, which can then be detected with high sensitivity using fluorescence. nih.gov The development of new, more selective CSPs and derivatizing agents is a continuous goal. libretexts.orgyoutube.com
Comparison of Enantioselective Synthetic & Separation Methods
| Method | Key Reagent/Catalyst | Enantiomeric Excess (ee) Achieved | Key Findings | Reference |
|---|---|---|---|---|
| Biocatalytic Deracemization | ω-Transaminases | >99% | Enables production of either (S) or (R) enantiomer by switching enzyme order. | nih.gov |
| Asymmetric Catalysis | Spiroborate ester 6 / BH3·THF | 94% | Facile, four-step synthesis from readily available starting materials. | nih.gov |
| Capillary Electrophoresis (CE) | Heptakis-2,3,6-tri-O-methyl-β-CD | Baseline Separation (Rs=1.52) | Fast and efficient separation in under 5 minutes. | nih.gov |
| Chiral HPLC (Indirect) | 2-Naphthoyl derivatization / Pirkle type 1A column | Effective Resolution | Allows for highly sensitive fluorescence detection. | nih.gov |
Deeper Computational Modeling of Complex Biological Interactions
Understanding the stereoselective interactions of this compound at a molecular level is crucial for elucidating its biological activity profile. Computational modeling offers a powerful lens to investigate these complex phenomena. cuni.cznih.gov
Studies have already employed molecular dynamics simulations and free energy calculations to probe the enantioselective binding of mexiletine (B70256) enantiomers to human plasma proteins. nih.gov These models revealed that while the (R)-enantiomer binds more strongly to human α1-acid glycoprotein (B1211001) (hAGP), the (S)-enantiomer shows a preference for human serum albumin (HSA). nih.gov Computational analysis identified specific amino acid residues within hAGP, such as Arg90, Leu79, Ser89, and Phe89, as being critical for the observed enantioselectivity. nih.gov Future research should expand these models to other biologically relevant targets, including specific subtypes of voltage-gated sodium and potassium channels. nih.govresearchgate.net
Furthermore, computer modeling has been used to characterize the "host-guest" chiral recognition between mexiletine enantiomers and cyclodextrins during analytical separation. nih.gov Deeper modeling of these and other chiral selectors can accelerate the development of more efficient enantioseparation methods. By simulating the non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions, van der Waals forces) that govern chiral recognition, researchers can rationally design new chiral stationary phases or selectors with enhanced discriminatory power.
Key Residues in Enantioselective Protein Binding of Mexiletine
| Protein | Binding Preference | Key Interacting Residues (from computational studies) | Significance | Reference |
|---|---|---|---|---|
| Human α1-acid glycoprotein (hAGP) | R > S | Arg90, Leu79, Ser89, Phe89 | These residues showed significant energy differences in binding the two enantiomers, explaining the overall enantioselectivity in human plasma. | nih.gov |
| Human Serum Albumin (HSA) | S > R | Not specified | Contributes to the overall distribution and availability of the (S)-enantiomer in the body. | nih.gov |
Development of Advanced Spectroscopic Probes Utilizing the Compound's Structure
The unique structure of this compound makes it an attractive scaffold for the design of advanced spectroscopic probes for chemical and biological sensing. Its chiral nature is particularly valuable for developing probes capable of stereospecific recognition.
A foundational step in this direction has been the derivatization of the primary amine with fluorescent tags for analytical purposes. For instance, reacting the enantiomers with a 2-naphthoyl group creates a fluorescent derivative that enables highly sensitive detection in HPLC analysis. nih.gov This demonstrates that the molecule can be readily modified without compromising its core structure.
Future research could focus on creating more sophisticated probes by:
Incorporating Environmentally Sensitive Fluorophores: Attaching solvatochromic or viscosity-sensitive dyes could create probes that report on the local polarity or microviscosity of their binding environment, such as within a protein's active site.
Developing Chiral Sensors: Immobilizing the (S)-enantiomer onto surfaces, such as gold nanoparticles or quantum dots, could lead to novel spectroscopic sensors for detecting and quantifying other chiral molecules through stereoselective interactions.
Utilizing NMR Spectroscopy: The synthesis of derivatives containing NMR-active nuclei like ¹⁹F or ³¹P could produce probes for magnetic resonance-based studies of molecular interactions and binding kinetics. nih.gov
Investigation of Stereospecific Reactivity in Organic Transformations
The chiral center in this compound dictates its reactivity in stereospecific transformations, an area ripe for further exploration. The compound can act as a chiral auxiliary or a substrate in reactions that are sensitive to stereochemistry.
The biocatalytic deracemization using ω-transaminases is a prime example of its stereospecific reactivity. nih.gov The enzymes selectively recognize and convert only one enantiomer, allowing for the isolation of the other. This principle could be extended to explore the (S)-enantiomer as a substrate for a wider range of enzymes to synthesize novel chiral derivatives.
In asymmetric synthesis, the formation of diastereomeric salts for chiral resolution relies on a stereospecific acid-base reaction between the chiral amine and a chiral acid, such as (+)-tartaric acid or (-)-mandelic acid. libretexts.org Future studies could investigate the use of this compound as a chiral resolving agent for racemic acids or as a chiral ligand in metal-catalyzed asymmetric reactions, potentially leading to new catalytic systems for organic synthesis.
Role in Advanced Materials Science (Theoretical/Exploratory)
While not a traditional area of application, the structural features of this compound suggest several theoretical and exploratory roles in advanced materials science. The presence of a rigid aromatic group, a flexible ether linkage, and a chiral amine center provides a versatile molecular template.
Chiral Polymers and Monomers: The compound could serve as a chiral monomer for the synthesis of novel polymers. Polymerization via the amine group could yield materials with unique chiroptical properties, potentially useful in chiral chromatography, non-linear optics, or as membranes for enantioselective separations.
Liquid Crystal Dopants: Chiral molecules are often used as dopants to induce helical superstructures in liquid crystal phases. The specific shape and chirality of this compound could be explored for its ability to act as a chiral dopant, influencing the pitch and stability of cholesteric or blue phases in liquid crystal displays.
Molecularly Imprinted Polymers (MIPs): The (S)-enantiomer could be used as a template molecule for the creation of MIPs. These "plastic antibodies" would have cavities specifically shaped to recognize and bind the (S)-enantiomer with high selectivity, leading to applications in chemical sensing, selective extraction, or as stationary phases for chromatography.
Self-Assembled Monolayers (SAMs): The amine group provides a handle for grafting the molecule onto functionalized surfaces (e.g., silicon oxide or gold). This could create chiral surfaces for studying stereospecific interactions at interfaces or for fabricating enantioselective sensors.
These potential applications remain largely theoretical but represent exciting, unexplored avenues for future interdisciplinary research, bridging organic chemistry with materials science.
Q & A
Q. How can researchers optimize the synthesis yield of (S)-1-(2,6-dimethylphenoxy)propan-2-amine?
Methodological Answer: Two primary methods are employed:
- Traditional Synthesis (Method A): React 1-(2,6-dimethylphenoxy)propan-2-one with ammonium acetate and sodium cyanoborohydride in methanol for 4 days at room temperature, yielding 81% .
- Microwave-Assisted Synthesis (Method B): Use microwave irradiation (110°C, 11 min) to reduce reaction time, achieving 72% yield. Optimize power settings and reagent stoichiometry to enhance efficiency .
Q. Table 1: Synthesis Comparison
| Method | Reaction Time | Yield | Key Conditions |
|---|---|---|---|
| A | 4 days | 81% | NaCNBH₃, MeOH, RT |
| B | 11 min | 72% | Microwave, 110°C, 95 W |
Q. What spectroscopic methods validate the structure and purity of this compound?
Methodological Answer:
Q. What is the biological significance of this compound in pharmacological research?
Methodological Answer: The (S)-enantiomer (mexiletine) is a Class IB antiarrhythmic agent. Assess activity via:
- In vitro ion channel assays: Block voltage-gated sodium channels (IC₅₀ values).
- In vivo models: Evaluate arrhythmia suppression in rodent ECG studies .
Advanced Research Questions
Q. How can enantioselective synthesis of the (S)-enantiomer be achieved?
Methodological Answer: Use amine transaminases (ATAs) for deracemization:
Q. What computational approaches predict the compound’s bioactivity and reactivity?
Methodological Answer:
Q. Table 2: Computational Results
| Parameter | Value | Significance |
|---|---|---|
| HOMO-LUMO Gap | 4.5 eV | Reactivity |
| LogP | 2.1 | Lipophilicity |
| BBB Score | 0.78 | Blood-brain barrier penetration |
Q. How do structural modifications affect antiarrhythmic activity?
Methodological Answer:
Q. What advanced spectral techniques resolve enantiomeric purity?
Methodological Answer:
Q. How is the hydrochloride salt (mexiletine HCl) prepared for pharmacological formulations?
Methodological Answer:
Q. What thermodynamic properties influence its stability under storage?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
